4-Methylphenylzinc iodide

Catalog No.
S3356516
CAS No.
300766-53-4
M.F
C7H7IZn
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylphenylzinc iodide

CAS Number

300766-53-4

Product Name

4-Methylphenylzinc iodide

IUPAC Name

iodozinc(1+);methylbenzene

Molecular Formula

C7H7IZn

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

AHAJMZHMDYRVRB-UHFFFAOYSA-M

SMILES

CC1=CC=[C-]C=C1.[Zn+]I

Canonical SMILES

CC1=CC=[C-]C=C1.[Zn+]I

Synthesis of Organic Compounds:

-Methylphenylzinc iodide (CH3C6H4ZnI) is a valuable organozinc compound used in organic synthesis for the formation of carbon-carbon bonds. Its applications include:

  • Negishi coupling: This reaction couples an organic halide (RX) with an alkenyl or aryl halide (R'X) in the presence of a nickel or palladium catalyst to form a new C-C bond. 4-Methylphenylzinc iodide acts as the nucleophilic coupling partner, introducing the 4-methylphenyl group (C6H4CH3) into the target molecule.
  • Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction uses a palladium catalyst to couple an organozinc compound with an aryl or vinyl halide. 4-Methylphenylzinc iodide can be employed to introduce the 4-methylphenyl group into various organic molecules through this method.
  • Stille coupling: This coupling reaction utilizes a palladium catalyst to form a C-C bond between an organozinc compound and a vinyl or aryl halide. 4-Methylphenylzinc iodide serves as the nucleophilic reagent, enabling the introduction of the 4-methylphenyl moiety into the target molecule.

Advantages of 4-Methylphenylzinc Iodide:

Compared to other organozinc reagents, 4-methylphenylzinc iodide offers several advantages:

  • Stability: It exhibits good stability under ambient conditions, making it easier to handle and store compared to some air- and moisture-sensitive organozinc compounds.
  • Reactivity: It demonstrates good reactivity in various coupling reactions, leading to efficient formation of the desired products.
  • Functional group compatibility: The presence of the methyl group at the 4th position does not interfere with many common functional groups, allowing its broad applicability in organic synthesis.

Applications in Material Science:

-Methylphenylzinc iodide finds applications in material science, particularly in the synthesis of:

  • Conjugated polymers: These materials possess alternating single and double bonds, leading to interesting electrical and optical properties. 4-Methylphenylzinc iodide can be used as a building block in the synthesis of specific conjugated polymers.
  • Organic light-emitting diodes (OLEDs): These are efficient light-emitting devices based on organic materials. 4-Methylphenylzinc iodide can be employed in the synthesis of organic molecules used in OLED fabrication.

Molecular Structure Analysis

The molecule consists of a central zinc (Zn) atom bonded to a methyl (CH3) group on a phenyl (C6H5) ring (para position) and an iodide (I) anion. The key feature is the Zn-C bond, which is highly polarized due to the difference in electronegativity between Zn and C. This polarization creates a negative charge on the carbon atom, making the entire 4-methylphenyl group nucleophilic and susceptible to attack electrophilic centers in other molecules [].


Chemical Reactions Analysis

4-Methylphenylzinc iodide is a versatile reagent involved in several organic reactions. Here are some notable examples:

  • Negishi coupling: This reaction couples an organic halide (RX) with the 4-methylphenyl group from the organozinc compound. A palladium catalyst facilitates the formation of a new carbon-carbon bond.
RX + CH3C6H4ZnI -> R-CH3C6H4 + ZnX + I (X = Cl, Br, I) []
  • Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction uses a palladium catalyst to couple a boronic acid (R-B(OH)2) with the 4-methylphenyl group from the organozinc compound.
R-B(OH)2 + CH3C6H4ZnI -> R-CH3C6H4 + Zn(OH)(OB(OH)2) + I []
  • Stille coupling: This coupling reaction utilizes a copper catalyst to form a new carbon-carbon bond between the 4-methylphenyl group and a vinyl halide (R-CH=CHX).
R-CH=CHX + CH3C6H4ZnI -> R-CH=CH-CH3C6H4 + ZnX + I (X = Cl, Br, I) []

Physical And Chemical Properties Analysis

Due to its air and moisture sensitivity, specific data on melting point, boiling point, etc., for 4-Methylphenylzinc iodide is not readily available. It's likely a solid at room temperature and decomposes upon heating. It's soluble in organic solvents like THF but reacts readily with water.

4-Methylphenylzinc iodide doesn't have a biological mechanism of action. Its role lies in organic synthesis, where the polarized Zn-C bond allows the 4-methylphenyl group to act as a nucleophile in various coupling reactions []. The specific mechanism of each coupling reaction involves the catalyst and the reaction partners but doesn't rely on any inherent biological activity of 4-Methylphenylzinc iodide itself.

4-Methylphenylzinc iodide is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air. It's also moisture-sensitive and decomposes upon exposure to water. Due to the presence of zinc and iodine, it's likely toxic upon ingestion and inhalation [, ]. As with all chemicals, it's crucial to handle 4-Methylphenylzinc iodide with proper personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [, ].

Dates

Modify: 2023-08-19

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